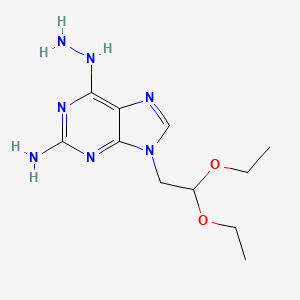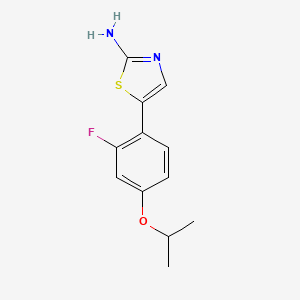
5-(2-Fluoro-4-isopropoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-4-isopropoxyphenyl)thiazol-2-amine is a chemical compound characterized by the presence of a thiazole ring substituted with a 2-fluoro-4-isopropoxyphenyl group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-isopropoxyphenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the 2-fluoro-4-isopropoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the substituent groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorinated phenyl group contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 5-Fluoro-4-methyl-1,3-thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine .
Uniqueness
5-(2-Fluoro-4-isopropoxyphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the isopropoxy group and the fluorine atom enhances its lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13FN2OS |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)16-8-3-4-9(10(13)5-8)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
XOBVQPVIWCEKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


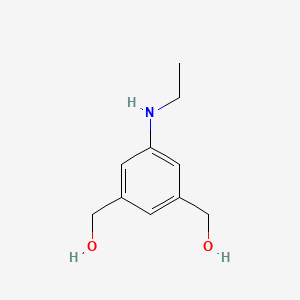
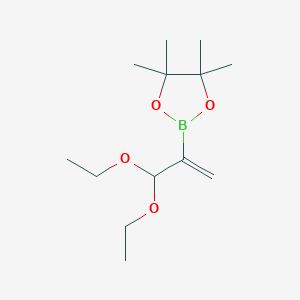
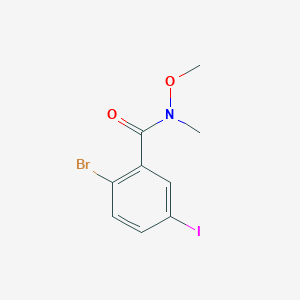
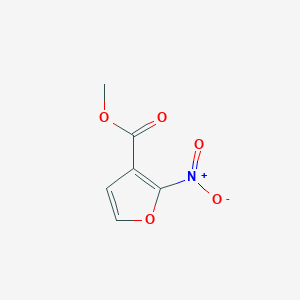

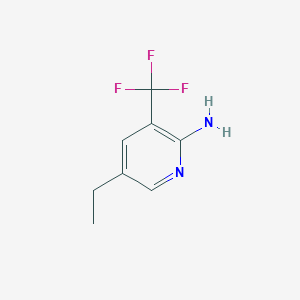
![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
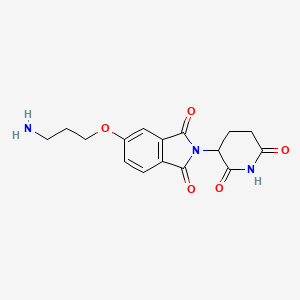
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
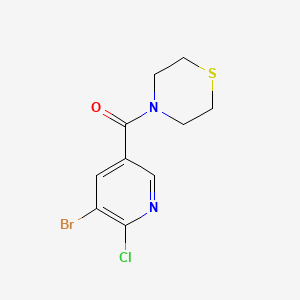
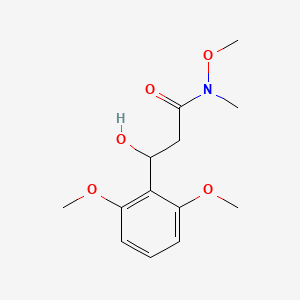
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
